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Compound of Interest

Compound Name: 6-Ethoxynicotinaldehyde

Cat. No.: B113379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the nuclear magnetic resonance (NMR) and

mass spectrometry (MS) data for 6-Ethoxynicotinaldehyde (CAS RN: 97455-61-3). While

experimental NMR data for this specific compound is not readily available in the public domain,

this document provides predicted mass spectrometry data and an analysis of expected NMR

spectral characteristics based on analogous compounds and established principles of

spectroscopic theory. Detailed experimental protocols for acquiring such data are also

presented.

Compound Information
IUPAC Name: 6-ethoxypyridine-3-carbaldehyde

Molecular Formula: C₈H₉NO₂

Molecular Weight: 151.16 g/mol

Chemical Structure:
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Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio (m/z) of ionized molecules. This information helps in determining the molecular weight and

elemental composition of a compound. The following table summarizes the predicted mass

spectrometry data for 6-Ethoxynicotinaldehyde.

Table 1: Predicted Mass Spectrometry Data for 6-Ethoxynicotinaldehyde[1]

Ion Species Predicted m/z

[M+H]⁺ 152.0706

[M+Na]⁺ 174.0525

[M+K]⁺ 190.0265

[M+NH₄]⁺ 169.0971

[M-H]⁻ 150.0560

M represents the parent molecule.

NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for

elucidating the structure of organic molecules by providing information about the chemical

environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).

Disclaimer: As of the latest search, experimental ¹H and ¹³C NMR data for 6-
Ethoxynicotinaldehyde are not publicly available. The following tables present expected

chemical shift ranges based on the analysis of structurally similar compounds, such as other

substituted nicotinaldehydes.[2]

Expected ¹H NMR Spectral Data
The ¹H NMR spectrum would provide information on the number of different types of protons

and their neighboring protons.

Table 2: Expected ¹H NMR Chemical Shifts for 6-Ethoxynicotinaldehyde
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Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

Aldehyde (-CHO) 9.8 - 10.5 Singlet (s) 1H

Pyridine Ring (H-2) 8.5 - 8.8 Singlet (s) 1H

Pyridine Ring (H-4) 7.9 - 8.2 Doublet (d) 1H

Pyridine Ring (H-5) 6.8 - 7.1 Doublet (d) 1H

Ethoxy (-OCH₂CH₃) 4.3 - 4.6 Quartet (q) 2H

Ethoxy (-OCH₂CH₃) 1.3 - 1.6 Triplet (t) 3H

Solvent: CDCl₃

Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

Table 3: Expected ¹³C NMR Chemical Shifts for 6-Ethoxynicotinaldehyde

Carbon Assignment Expected Chemical Shift (δ, ppm)

Aldehyde (-CHO) 190 - 195

Pyridine Ring (C-6) 163 - 168

Pyridine Ring (C-2) 150 - 155

Pyridine Ring (C-4) 137 - 142

Pyridine Ring (C-3) 125 - 130

Pyridine Ring (C-5) 110 - 115

Ethoxy (-OCH₂CH₃) 60 - 65

Ethoxy (-OCH₂CH₃) 14 - 18

Solvent: CDCl₃
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Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry

data, based on standard laboratory practices.

NMR Data Acquisition
Sample Preparation:

Weigh approximately 5-10 mg of 6-Ethoxynicotinaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR Spectroscopy Parameters:

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
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Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0 to 220 ppm.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for

the central peak of the CDCl₃ triplet for ¹³C.

Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry Data Acquisition
Sample Preparation:

Prepare a dilute solution of 6-Ethoxynicotinaldehyde (approximately 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Electrospray Ionization (ESI) Mass Spectrometry Parameters:

Ionization Mode: Positive ion mode ([M+H]⁺) is typically used for compounds with basic

nitrogen atoms.

Capillary Voltage: 3.0 - 4.5 kV.

Cone Voltage: 20 - 40 V.

Source Temperature: 120 - 150 °C.

Desolvation Temperature: 300 - 400 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b113379?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Desolvation Gas Flow (N₂): 600 - 800 L/hr.

Mass Range: m/z 50 - 500.

Data Analysis:

Identify the molecular ion peak (e.g., [M+H]⁺).

Analyze the fragmentation pattern (if any) to confirm structural features. The primary

fragmentation would likely involve the loss of the ethoxy group or the aldehyde group.

Visualizations
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized

organic compound like 6-Ethoxynicotinaldehyde.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Confirmation

Synthesis of
6-Ethoxynicotinaldehyde

Purification
(e.g., Column Chromatography)

NMR Spectroscopy
(1H, 13C)

Sample Prep

Mass Spectrometry
(ESI-MS)

Sample Prep

Structure Elucidation Purity Assessment
(≥ 95%) Structural Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b113379#6-ethoxynicotinaldehyde-nmr-and-mass-
spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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